molecular formula C17H15F3N4 B2615005 N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 1427980-57-1

N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2615005
CAS No.: 1427980-57-1
M. Wt: 332.33
InChI Key: BTCDRQGMMKJGBD-UHFFFAOYSA-N
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Description

  • Reactants: Pyrimidine intermediate, trifluoromethylating agent (e.g., Ruppert-Prakash reagent)
  • Conditions: Copper-catalyzed trifluoromethylation
  • Step 3: Attachment of Cyclopropylmethyl and Prop-2-yn-1-yl Groups

    • Reactants: Trifluoromethylated pyrimidine, cyclopropylmethylamine, propargyl bromide
    • Conditions: Nucleophilic substitution reactions
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions

    • Step 1: Synthesis of Pyrimidine Core

      • Reactants: 4-chloropyrimidine, pyridine-4-boronic acid
      • Conditions: Palladium-catalyzed Suzuki coupling reaction

    Chemical Reactions Analysis

    Types of Reactions

    N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    • Oxidation

      • Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
      • Products: Oxidized derivatives with potential changes in biological activity
    • Reduction

      • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
      • Products: Reduced derivatives with altered chemical properties
    • Substitution

      • Reagents: Halogenating agents, nucleophiles
      • Products: Substituted derivatives with different functional groups

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid

      Reduction: Lithium aluminum hydride, sodium borohydride, ethanol

      Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

    Scientific Research Applications

    • Chemistry

      • Used as a building block for the synthesis of more complex molecules
      • Studied for its unique reactivity and chemical properties
    • Biology

      • Investigated for its potential as a biochemical probe
      • Studied for its interactions with biological macromolecules
    • Medicine

      • Explored for its potential therapeutic applications
      • Studied for its activity against specific biological targets
    • Industry

      • Used in the development of new materials with unique properties
      • Studied for its potential applications in agrochemicals and pharmaceuticals

    Mechanism of Action

    The mechanism of action of N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
    • This compound analogs
    • Other pyrimidine derivatives with similar functional groups

    Uniqueness

    This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    N-(cyclopropylmethyl)-N-prop-2-ynyl-2-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15F3N4/c1-2-9-24(11-12-3-4-12)15-10-14(17(18,19)20)22-16(23-15)13-5-7-21-8-6-13/h1,5-8,10,12H,3-4,9,11H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BTCDRQGMMKJGBD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C#CCN(CC1CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=NC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15F3N4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    332.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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